molecular formula C18H22N7NaO10 B172046 Sodium Glycididazole CAS No. 173357-17-0

Sodium Glycididazole

Cat. No.: B172046
CAS No.: 173357-17-0
M. Wt: 519.4 g/mol
InChI Key: FWYUJENICVGSJH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium glycididazole (CMNa) is a nitroimidazole-derived radiosensitizer used in oncology to enhance the efficacy of radiotherapy, particularly in hypoxic tumor microenvironments . It selectively targets hypoxic cells by inhibiting DNA repair enzymes and enhancing radiation-induced DNA damage, while sparing normal tissues . Synthesized from iminodiacetic acid and metronidazole, its patented synthesis process ensures high purity and scalability . Clinically, it is approved for use in esophageal, nasopharyngeal, and non-small cell lung cancers (NSCLC), demonstrating significant improvements in survival rates and tumor response when combined with radiotherapy or chemoradiotherapy .

Properties

IUPAC Name

sodium;2-[bis[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-2-oxoethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O10.Na/c1-12-19-7-14(24(30)31)22(12)3-5-34-17(28)10-21(9-16(26)27)11-18(29)35-6-4-23-13(2)20-8-15(23)25(32)33;/h7-8H,3-6,9-11H2,1-2H3,(H,26,27);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYUJENICVGSJH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCOC(=O)CN(CC(=O)[O-])CC(=O)OCCN2C(=NC=C2[N+](=O)[O-])C)[N+](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N7NaO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432742
Record name Sodium 2-(bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173357-17-0
Record name Sodium glycididazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173357170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-(bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM GLYCIDIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YV419FIJS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium glycididazole involves the dissolution of mannitol and sodium bicarbonate in injection water at a temperature of 30-40°C. The this compound raw material is then slowly added to this solution while stirring to ensure complete dissolution. The mixture is then supplemented with additional injection water, uniformly mixed, and subjected to freeze-drying under rapid cooling conditions (10-20°C) to obtain the final product .

Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The process is designed to be simple, stable, and suitable for large-scale production. The key steps include dissolving the components, mixing, filtering, filling, freeze-drying, and capping. This method ensures the stability of the compound and reduces the degradation and impurities in the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium glycididazole primarily undergoes reactions that enhance its radiosensitizing effects. These include:

Common Reagents and Conditions: Common reagents used in these reactions include various oxidizing and reducing agents, depending on the desired outcome. The conditions typically involve controlled temperatures and specific pH levels to ensure optimal reaction efficiency .

Major Products Formed: The major products formed from these reactions are typically intermediates that enhance the radiosensitizing properties of this compound. These intermediates can further interact with cellular components to increase DNA damage and promote apoptosis in tumor cells .

Scientific Research Applications

Preclinical and Clinical Studies

  • Preclinical Research :
    • A study evaluated the radiosensitizing effects of sodium glycididazole on different tumor cell lines under varying oxygenation conditions. Results indicated that this compound significantly improved radiation-induced cell death in both normoxic and hypoxic environments, showcasing enhancement ratios of 1.08 and 1.29 respectively .
  • Clinical Efficacy :
    • A clinical trial involving patients with recurrent esophageal carcinoma demonstrated that combining radiotherapy with this compound resulted in a cure rate of 86.7%, compared to 51.1% for radiotherapy alone. The median progression-free survival (PFS) was also significantly extended in the treatment group (9.9 months vs. 5.3 months) .

Non-Small Cell Lung Cancer

  • In a study assessing the combined use of iodine-125 seed implantation and this compound, researchers found enhanced treatment efficacy in patients with non-small cell lung cancer. This combination therapy led to improved overall response rates and better survival outcomes compared to conventional treatments alone .

Nasopharyngeal Carcinoma

  • A retrospective analysis focused on patients with advanced nasopharyngeal carcinoma showed that those treated with this compound alongside standard radiochemotherapy had significantly higher complete response rates (32.7% vs. 4.2%) compared to control groups . The study highlighted the drug's potential to enhance therapeutic effects without increasing adverse reactions.

Data Tables

Study Cancer Type Treatment Group Cure Rate (%) Median PFS (Months) Side Effects
Study 1EsophagealRadiotherapy + this compound86.79.9Minimal
Study 2Non-Small Cell Lung CancerIodine-125 + this compoundN/AN/AN/A
Study 3NasopharyngealRadiochemotherapy + this compoundHigher CR RateN/AN/A

Comparison with Similar Compounds

Efficacy in Radiosensitization

Sodium glycididazole has been directly compared with other radiosensitizers, such as doranidazole, in preclinical models. In hypoxic head and neck cancer cells, this compound exhibited superior radiosensitizing effects compared to doranidazole, reducing clonogenic survival and enhancing DNA damage .

Table 1: Efficacy in Clinical Trials

Cancer Type Regimen Complete Response (CR) Overall Response Rate (ORR) Survival Rates (3-/5-year) Evidence ID
Esophageal Cancer Radiotherapy + this compound 26.7% 88.9% Median PFS: 9.9 months
Radiotherapy alone 17.8% 51.1% Median PFS: 5.3 months
Nasopharyngeal Carcinoma Chemoradiotherapy + this compound 93.3% 97.8% (3-month post-RT) 5-year OS: 70.4%
Chemoradiotherapy alone 73.3% 84.4% (3-month post-RT) 5-year OS: 48.4%
NSCLC Radiotherapy + this compound N/A Improved short-term efficacy 3-year OS: 77.7%

Table 2: Adverse Event Incidence

Adverse Event This compound + RT (%) RT Alone (%) Evidence ID
Alopecia (Grade 1–2) 86.7 51.1
Leukopenia 74.4 70.0
Mucositis 22.0 25.0

Mechanistic Advantages Over Other Compounds

  • Cisplatin : When combined with cisplatin, this compound reduces the required radiation dose for tumor control by 10–15% while maintaining efficacy .
  • Legacy Radiosensitizers (e.g., Metronidazole) : this compound lacks the neurotoxicity and hepatotoxicity associated with older nitroimidazoles due to its targeted activation in hypoxic cells .

Table 3: Comparative Mechanisms

Compound Hypoxic Selectivity DNA Repair Inhibition Toxicity Profile Evidence ID
This compound High Yes (ATM pathway) Low (Grade 1–2 only)
Doranidazole Moderate Partial Moderate (GI effects)
Cisplatin None No (Crosslinks DNA) High (Nephrotoxicity)

Biological Activity

Sodium glycididazole, also known as CMNa, is a synthetic compound primarily recognized for its role as a radiosensitizer in cancer therapy. It has gained attention in the treatment of various malignancies, particularly nasopharyngeal carcinoma (NPC), due to its ability to enhance the effectiveness of radiotherapy by targeting hypoxic tumor cells, which are often resistant to radiation. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and relevant research findings.

This compound functions primarily through its hypoxic radiosensitizing effects . It is believed to exert its activity by:

  • Enhancing DNA Damage : this compound increases the sensitivity of cancer cells to radiation-induced DNA damage. This is particularly significant in hypoxic conditions where tumor cells exhibit resistance to conventional therapies .
  • Modulating Cellular Responses : The compound affects various cellular signaling pathways involved in the DNA damage response, including the downregulation of key proteins such as ATM (Ataxia Telangiectasia Mutated) and p53, which play critical roles in cell cycle regulation and apoptosis .
  • Improving Tumor Oxygenation : By modifying the tumor microenvironment, this compound can potentially enhance oxygen delivery to hypoxic regions, thereby increasing the efficacy of radiotherapy .

Efficacy in Clinical Studies

Numerous studies have demonstrated the effectiveness of this compound in enhancing radiotherapy outcomes:

Table 1: Summary of Clinical Findings on this compound

StudyCancer TypeTreatment RegimenKey Findings
Yang et al. (2018)Nasopharyngeal CarcinomaCMNa + RadiotherapyImproved locoregional control without increased side effects .
Zeng et al. (2017)Laryngeal CancerCMNa + RadiotherapySignificant downregulation of ATM and p53; enhanced radiosensitivity under both normoxic and hypoxic conditions .
Liu et al. (2019)Recurrent Esophageal CancerCMNa + RadiotherapyDemonstrated enhanced radiosensitization compared to controls .

Case Studies

  • Nasopharyngeal Carcinoma :
    • A phase II randomized trial indicated that patients receiving this compound alongside radiotherapy exhibited improved therapeutic outcomes compared to those receiving radiotherapy alone. The study highlighted a significant increase in overall survival rates and locoregional control without a corresponding rise in adverse effects .
  • Laryngeal Cancer :
    • In a preclinical study, this compound was shown to significantly enhance the radiosensitivity of laryngeal cancer cells under both hypoxic and normoxic conditions. The study reported that treatment with 10 mM glycididazole improved clonogenic survival rates post-radiation exposure .

Pharmacokinetics and Distribution

The pharmacokinetic profile of this compound reveals its rapid distribution and elimination characteristics:

  • Half-life : The distribution half-life ranges from approximately 0.29 to 0.77 minutes depending on dosage.
  • Tissue Distribution : Following intravenous administration, this compound is detected in various organs including the liver, kidneys, lungs, and heart within minutes, indicating widespread distribution which may contribute to its effectiveness against tumors located in different anatomical sites .

Table 2: Pharmacokinetic Parameters of this compound

ParameterValue
Cmax (Maximum Concentration)Varies with dosage
AUC (Area Under Curve)Proportional to dose
Elimination Half-Life0.29 - 0.77 min

Q & A

Q. What is the mechanism by which sodium glycididazole acts as a hypoxic radiosensitizer in tumor cells?

this compound selectively activates in hypoxic tumor cells due to its low redox potential, enhancing radiation-induced cytotoxicity. It operates through two primary mechanisms: (1) electron fixation , where its electrophilic groups capture electrons from radiation-damaged tumor molecules, generating radical cations that accelerate cell death, and (2) suppression of DNA repair enzymes (e.g., polymerase B), inhibiting DNA replication and repair post-irradiation. This dual action reduces oxygen dependence during tumor cell killing .

Q. How effective is this compound in improving radiotherapy outcomes for nasopharyngeal carcinoma?

Meta-analyses of 36 RCTs involving 2,715 patients demonstrated that this compound combined with radiotherapy significantly improves complete remission (CR) rates for primary tumors (RR=1.40) and lymph node metastases (RR=1.42) compared to radiotherapy alone. It also reduces the radiation dose required for CR by ~12 Gy (primary tumors) and ~10 Gy (lymph nodes) without increasing adverse events (ADR risk ratio=0.97) . Long-term studies (median follow-up: 52 months) show a 13.2% higher 3-year survival rate (88.4% vs. 75.2%) and improved 5-year recurrence-free survival (75.8% vs. 63.0%) in advanced-stage (III–IV) patients .

Q. What analytical methods are validated for assessing this compound purity and related substances?

  • HPLC : A CAPCELL ODS column with ammonium acetate buffer (pH 7.1)-acetonitrile (80:20) mobile phase detects impurities like metronidazole at 316 nm. Linear ranges: 0.46–18.42 μg/mL (this compound) and 0.04–20.12 μg/mL (metronidazole), with 98.81% recovery accuracy .
  • GC internal standard method : Quantifies ethanol residues with 0.46% ± 0.01% precision using a 95% confidence interval .

Q. Does this compound increase toxicity when combined with radiotherapy?

Across 36 RCTs, no significant difference in acute or late adverse effects (e.g., esophagitis, leukopenia) was observed between this compound + radiotherapy and radiotherapy alone (RR=0.97, P=0.074). Toxicity profiles align with standard radiotherapy, suggesting no additive harm .

Advanced Research Questions

Q. How does this compound compare to other radiosensitizers like doranidazole in preclinical models?

In vitro, this compound and doranidazole both enhance radiation-induced cell death under hypoxia. However, in vivo, this compound decomposes to metronidazole, reducing its effective concentration and radiosensitizing efficiency compared to doranidazole. This pharmacokinetic limitation necessitates higher doses or stabilized formulations for optimal activity .

Q. What imaging methodologies validate this compound’s radiosensitizing effects in solid tumors?

18F-FMISO PET/CT quantifies tumor hypoxia and radiosensitization efficacy. In esophageal cancer, this compound reduces hypoxic volume (HV) by 25–30%, correlating with improved CR rates. This non-invasive method is critical for dose optimization and real-time efficacy monitoring .

Q. What are the methodological challenges in studying this compound’s long-term survival benefits?

Key challenges include:

  • Stratification by tumor stage : Advanced-stage (III–IV) nasopharyngeal carcinoma patients show significant survival benefits (HR=0.407, P=0.009), but early-stage (I–II) patients do not (P=0.502), requiring tailored trial designs .
  • Follow-up duration : Studies with <5-year follow-up underestimate recurrence-free survival differences. Extended monitoring (>5 years) is essential to capture late recurrences .

Q. How does this compound synergize with chemotherapy in non-small cell lung cancer (NSCLC)?

In NSCLC, this compound + radiotherapy + chemotherapy improves 1-year survival by 18% compared to chemotherapy alone. Mechanistically, it sensitizes hypoxic cells to cisplatin by inhibiting HIF-1α pathways, enhancing DNA crosslink formation. However, synergy requires strict hypoxia-targeted dosing to avoid normal tissue toxicity .

Methodological Recommendations

  • Experimental design : Use stratified randomization in RCTs to account for tumor stage and hypoxia levels.
  • Data analysis : Apply Cox multivariate regression to isolate this compound’s effect from confounding variables (e.g., T/N staging) .
  • Quality control : Implement HPLC/GC protocols to ensure drug stability and purity during preclinical testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium Glycididazole
Reactant of Route 2
Reactant of Route 2
Sodium Glycididazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.